

Commercial availability of 4,6-Dichloropyrimidin-2(1h)-one

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Compound of Interest

Compound Name: 4,6-Dichloropyrimidin-2(1h)-one

Cat. No.: B3024660

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An In-Depth Technical Guide to the Commercial Availability and Application of **4,6-Dichloropyrimidin-2(1H)-one**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of **4,6-Dichloropyrimidin-2(1H)-one** (CAS No: 6297-80-9). As a pivotal heterocyclic intermediate, its strategic use can significantly impact the trajectory of research and development programs. This document provides not just data, but contextualized insights to inform experimental design and sourcing decisions.

Compound Overview and Strategic Importance

4,6-Dichloropyrimidin-2(1H)-one is a substituted pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids, and is a cornerstone of modern medicinal chemistry.[1] The presence of two reactive chlorine atoms and a hydroxyl group (in its tautomeric form) makes this compound a versatile building block for introducing the pyrimidine moiety and for subsequent functionalization, enabling the synthesis of diverse and complex molecular architectures targeting a wide array of therapeutic areas.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory. The key properties of **4,6-Dichloropyrimidin-2(1H)-one** are summarized below.

Property	Value	Source(s)
CAS Number	6297-80-9	[3]
Molecular Formula	C ₄ H ₂ Cl ₂ N ₂ O	[3]
Molecular Weight	164.97 g/mol	[3]
Appearance	White to off-white solid/powder	N/A
Melting Point	65-67 °C	
Boiling Point	176 °C	
IUPAC Name	4,6-dichloro-1H-pyrimidin-2-one	[3]
InChI Key	YFUDLRFOGLVNNA-UHFFFAOYSA-N	[3]
Solubility	Soluble in 95% ethanol (50 mg/mL)	

Spectroscopic data is critical for reaction monitoring and quality control. Representative proton NMR (¹H NMR) data in CDCl₃ shows characteristic peaks for the pyrimidine ring protons.[4][5]

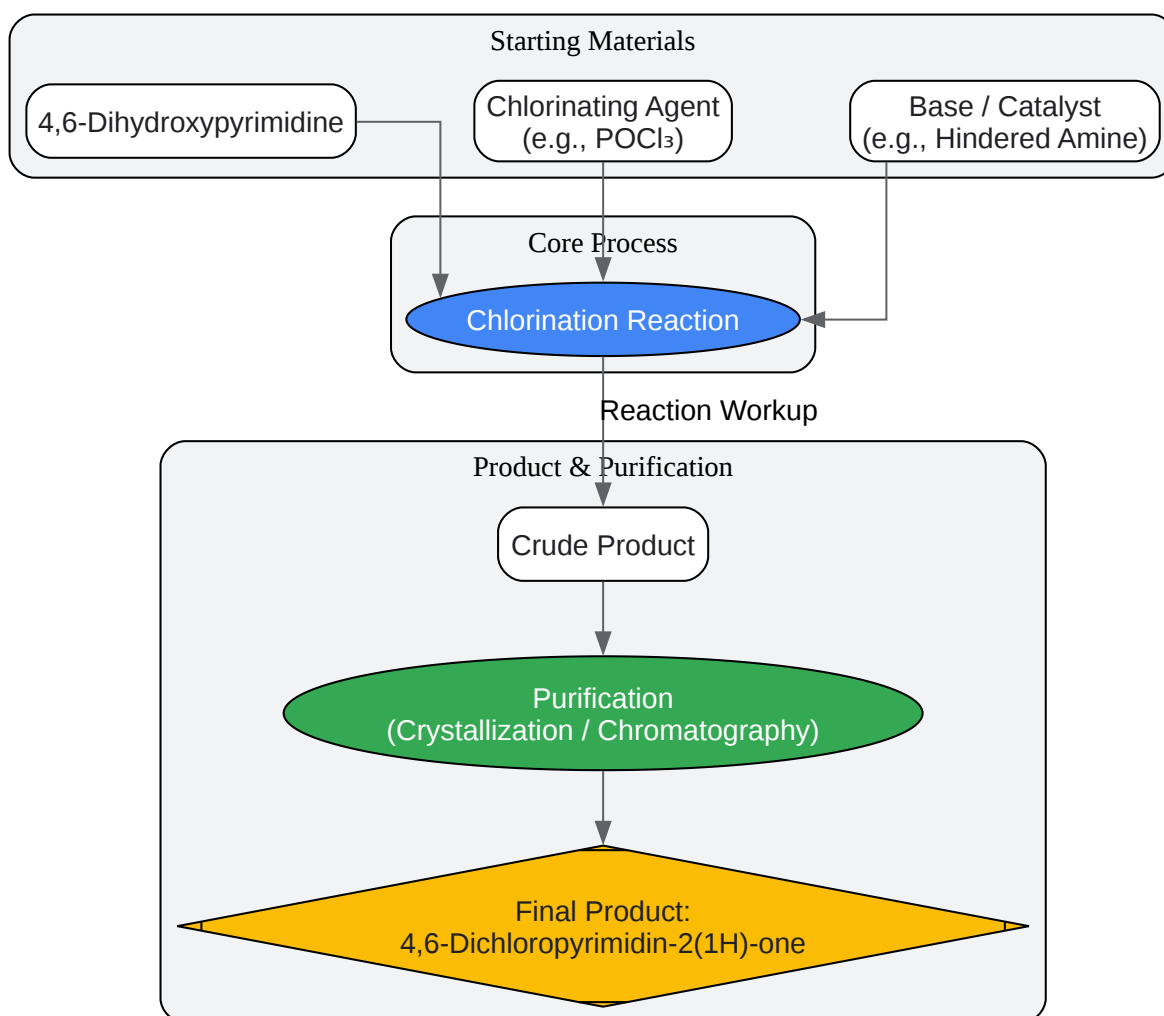
Synthetic Pathways: "To Buy or To Synthesize?"

While commercially available, understanding the synthetic routes to **4,6-Dichloropyrimidin-2(1H)-one** provides valuable context, particularly for large-scale needs or when custom modifications are considered. The most common laboratory and industrial syntheses involve the chlorination of a pyrimidine precursor.

A prevalent method is the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like dimethylaniline or a hindered amine such as N,N-diisopropylethylamine (Hünig's base).[6]

[7] Patents describe processes that ensure high purity and yield, which are critical for commercial production.[7][8]

Below is a generalized workflow for its synthesis.



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Generalized Synthetic Workflow for **4,6-Dichloropyrimidin-2(1H)-one**.

Commercial Availability and Procurement

4,6-Dichloropyrimidin-2(1H)-one is readily available from a multitude of chemical suppliers, catering to needs from discovery-scale research to bulk manufacturing. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., CoA, NMR, HPLC), and lead times.

The following table provides a representative, non-exhaustive list of commercial suppliers. Purity levels typically range from 97% to 98% or higher.

Supplier	Representative Purity	Notes
Sigma-Aldrich (Merck)	97%	Offers various quantities for research purposes.
Thermo Fisher Scientific	98% (Acros Organics)	Provides detailed safety and handling information. [9] [10]
BLDpharm	Research Use Only	Lists the compound and related derivatives. [11]
Otto Chemie Pvt. Ltd.	98%	Indian-based manufacturer and supplier with worldwide shipping. [12]
Pharma Info Source	Varies	A directory listing multiple suppliers, primarily from India. [13]

Procurement Strategy: For academic or early-stage research, catalog suppliers like Sigma-Aldrich or Thermo Fisher offer convenience and reliability. For process development or scale-up campaigns, contacting direct manufacturers or specialized suppliers like BLDpharm or Otto Chemie may provide advantages in terms of cost and bulk availability.

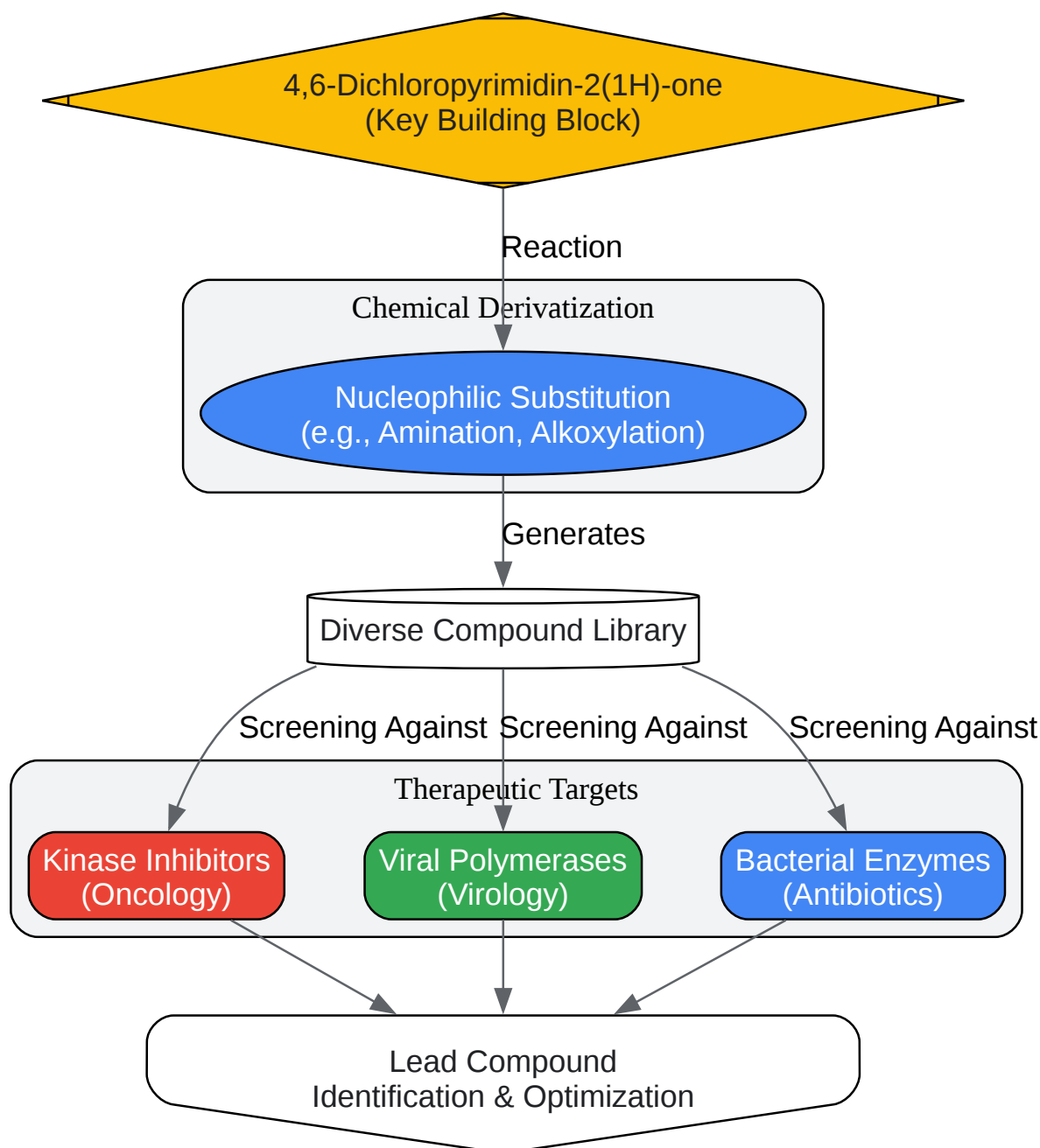
Applications in Drug Discovery and Development

The utility of **4,6-Dichloropyrimidin-2(1H)-one** stems from its ability to undergo nucleophilic substitution at the 4- and 6-positions. This reactivity allows for the strategic introduction of

various functional groups, making it a cornerstone intermediate in the synthesis of targeted therapeutics.

- **Anticancer Agents:** Dichloropyrimidine derivatives are key components in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancers.[\[14\]](#)
- **Antiviral and Antimicrobial Drugs:** The pyrimidine scaffold is central to many antiviral and antimicrobial agents. This intermediate serves as a precursor for compounds designed to interfere with viral replication or bacterial metabolic pathways.[\[15\]](#)
- **Agrochemicals:** Beyond pharmaceuticals, it is a building block for advanced agrochemicals, including fungicides and herbicides.[\[6\]](#)[\[15\]](#)
- **Advanced Organic Synthesis:** It is used in palladium-catalyzed amination reactions to synthesize complex substituted pyrimidines, such as those containing adamantane moieties, which have shown potential as psychotropic and antiviral agents.[\[16\]](#)[\[17\]](#)

The diagram below illustrates the role of this compound as a versatile starting point in a drug discovery program.



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Role as a Key Intermediate in Drug Discovery Pipelines.

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **4,6-Dichloropyrimidin-2(1H)-one**.

Hazard Identification

The compound is classified as hazardous under GHS and OSHA standards.^{[9][10]} Key hazards include:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.^{[3][10][18]}
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.^{[10][18][19]}
- Eye Damage: Causes serious eye damage.^{[3][10]}
- Respiratory Irritation: May cause respiratory irritation.^{[3][9]}

Recommended Handling Protocol

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.^[9] Ensure that an eyewash station and safety shower are readily accessible.^[9]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles and a face shield.^[19]
 - Body Protection: Wear a lab coat and, if necessary, additional protective clothing.^[19]
- Procedural Hygiene: Avoid dust formation.^[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.^[9]

Storage and Stability

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.^[9]
- Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.^[10]

Conclusion

4,6-Dichloropyrimidin-2(1H)-one is more than a catalog chemical; it is a strategic enabler for innovation in medicinal chemistry and materials science. Its commercial availability from numerous reputable suppliers facilitates its integration into research programs. However, its utility is matched by its hazardous properties, demanding rigorous adherence to safety protocols. By understanding its synthesis, reactivity, and safe handling, researchers can fully leverage this versatile building block to accelerate the discovery of novel chemical entities.

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